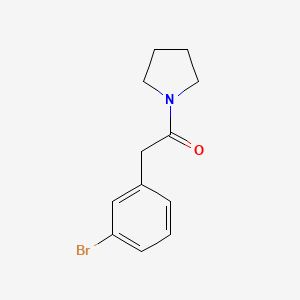

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

Descripción general

Descripción

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromophenyl group attached to a pyrrolidinyl ethanone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to ensure precise control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound has demonstrated promising pharmacological activities, particularly as a ligand for various biological targets. Preliminary studies indicate that it may interact with muscarinic acetylcholine receptors, which play critical roles in numerous physiological processes. The specific binding affinity and efficacy of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone can be influenced by modifications to its bromophenyl or pyrrolidinyl groups, potentially enhancing its therapeutic profile.

Table 1: Binding Affinities of Related Compounds

| Compound Name | Binding Affinity (IC50) | Target Receptor |

|---|---|---|

| This compound | TBD | M3 mAChR |

| Compound A | TBD | M3 mAChR |

| Compound B | TBD | M3 mAChR |

Note: TBD = To Be Determined based on ongoing research.

Organic Synthesis

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine under controlled conditions. Advanced techniques such as continuous flow processes and microreactor technology are often employed to enhance yield and efficiency.

Table 2: Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 3-bromobenzaldehyde + Pyrrolidine | Solvent: Ethanol, Temp: 60°C | 85% |

Case Studies

Antimicrobial Efficacy

A study reported that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. This highlights its potential as an antimicrobial agent.

Cytotoxicity in Cancer Cells

Research has indicated that specific analogs of this compound exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. This suggests a favorable therapeutic index, making it a candidate for further development in cancer therapy.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 5 | High |

| MCF-7 (breast cancer) | 10 | Moderate |

| Normal Fibroblasts | >50 | Low |

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various types of chemical interactions, while the pyrrolidinyl ethanone structure may influence the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

- 2-(3-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone

- 2-(3-Bromophenyl)-1-(morpholin-1-yl)ethanone

Uniqueness

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the pyrrolidinyl ethanone structure

Actividad Biológica

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound notable for its unique structure, which includes a brominated phenyl group and a pyrrolidine moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- CAS Number : 951884-73-4

- MDL Number : MFCD09800919

The presence of the bromine atom in the phenyl ring enhances the compound's reactivity, while the pyrrolidine structure contributes to its interaction with various biological targets. This combination makes it a candidate for therapeutic applications, particularly as an enzyme inhibitor or receptor modulator.

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes, which can lead to therapeutic effects in conditions such as inflammation and pain management.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are critical for numerous physiological processes.

Case Studies and Research Findings

-

Antiproliferative Effects :

- A study evaluated the antiproliferative effects of derivatives of pyrrolidine compounds against several cancer cell lines, including murine leukemia and human cervix carcinoma (HeLa). The findings indicated that certain derivatives exhibited sub-micromolar activity against these lines, suggesting potential anticancer properties .

- In Vitro Studies :

- Pharmacokinetics :

Comparative Biological Activity

| Compound | Activity Type | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Cancer Cell Lines |

| Derivative 3f | Apoptosis Induction | < 1 | Various Cancer Cells |

| Other Pyrrolidine Derivatives | Enzyme Inhibition | TBD | Specific Enzymes |

Note: TBD indicates that specific IC50 values for this compound are yet to be established in literature.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of bromoacetophenone with pyrrolidine under controlled conditions. Common reagents include potassium carbonate and various catalysts to facilitate the reaction .

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWHDSQLJDVROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650085 | |

| Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-73-4 | |

| Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.